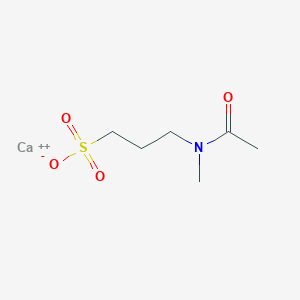
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt is a chemical compound with a unique structure that combines an acetylmethylamino group with a propanesulfonic acid moiety, stabilized by calcium ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt typically involves the following steps:
Formation of 3-(Acetylmethylamino)-1-propanesulfonic acid: This can be achieved by reacting 3-aminopropanesulfonic acid with acetic anhydride under controlled conditions to introduce the acetylmethylamino group.
Calcium Salt Formation: The resulting 3-(Acetylmethylamino)-1-propanesulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include:
Batch or continuous flow reactors: for the initial synthesis.
Purification steps: such as crystallization or filtration to isolate the desired product.
Quality control measures: to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt can undergo various chemical reactions, including:
Oxidation: The acetylmethylamino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfonic acid derivatives.
Reduction: May yield amine derivatives.
Substitution: May yield sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to sulfonation, acetylation, or amino group modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylamino)-1-propanesulfonic acid
- 3-(Acetylamino)-1-propanesulfonic acid
- 3-(Aminomethyl)-1-propanesulfonic acid
Uniqueness
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt is unique due to the presence of both acetylmethylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. The calcium salt form also enhances its stability and solubility, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H12CaNO4S+ |
|---|---|
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
calcium;3-[acetyl(methyl)amino]propane-1-sulfonate |
InChI |
InChI=1S/C6H13NO4S.Ca/c1-6(8)7(2)4-3-5-12(9,10)11;/h3-5H2,1-2H3,(H,9,10,11);/q;+2/p-1 |
InChI-Schlüssel |
LJKDNMBUNHEMTN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)N(C)CCCS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)



![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)






![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)
